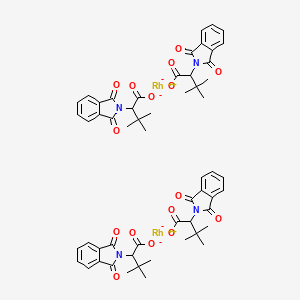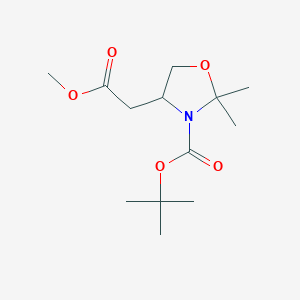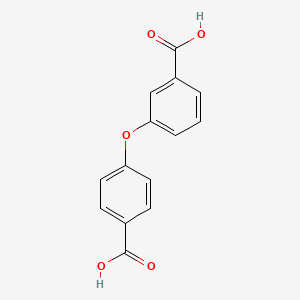
2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is a complex compound that features a rhodium ion coordinated with a 2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. The reaction typically involves the use of solvents such as toluene and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of rhodium.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of rhodium.
Substitution: The ligand can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of rhodium, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives.
科学的研究の応用
2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate has several scientific research applications:
作用機序
The mechanism by which 2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate exerts its effects involves the coordination of the rhodium ion with the ligand, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst by providing an active site for reactions to occur .
類似化合物との比較
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar core structure and exhibit comparable reactivity and applications.
Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate: This compound has a similar isoindoline-1,3-dione moiety and is used in pharmaceutical synthesis.
Pomalidomide: This compound, which contains an isoindole-1,3-dione structure, is used in medicine for its antitumor and immunomodulatory properties.
Uniqueness
2-(1,3-Dioxoisoindol-2-yl)-3,3-dimethylbutanoate is unique due to the presence of the rhodium ion, which imparts distinct catalytic properties and enhances its reactivity compared to other similar compounds .
特性
分子式 |
C56H56N4O16Rh2 |
|---|---|
分子量 |
1246.9 g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+) |
InChI |
InChI=1S/4C14H15NO4.2Rh/c4*1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17;;/h4*4-7,10H,1-3H3,(H,18,19);;/q;;;;2*+2/p-4 |
InChIキー |
PDTSLZCQKKXVQL-UHFFFAOYSA-J |
正規SMILES |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC=C2C1=O.[Rh+2].[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(4-methylphenyl)benzamide](/img/structure/B12497946.png)
![Methyl 3-{[(2,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12497950.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12497953.png)

![2-Methylthiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12497961.png)
![{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B12497968.png)


![N-(3,5-difluorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12498006.png)
![1-[(4-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12498014.png)


![Ethyl 5-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498030.png)
![Tert-butyl 2-[(2,4,6-trimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12498041.png)
